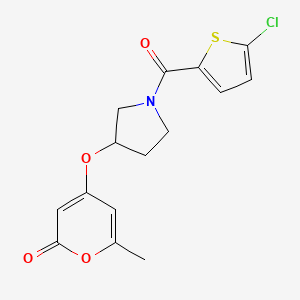

4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-9-6-11(7-14(18)20-9)21-10-4-5-17(8-10)15(19)12-2-3-13(16)22-12/h2-3,6-7,10H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMIMURAFVBZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The initial step often involves the reaction of 5-chlorothiophene-2-carbonyl chloride with pyrrolidine under basic conditions to form the pyrrolidine intermediate.

Coupling with Pyranone: The intermediate is then coupled with 6-methyl-2H-pyran-2-one in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl group of the chlorothiophene moiety using reducing agents such as sodium borohydride.

Substitution: The chlorothiophene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles including amines, thiols, and alkoxides.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine moiety.

Reduction: Reduced forms of the chlorothiophene carbonyl group.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been shown to inhibit branched-chain amino acid transaminase (BCATm), which plays a role in amino acid metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyran-2-one Derivatives

- Compound A: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () Key Differences:

- Substitution at position 4: A phenyl group vs. a pyrrolidin-3-yloxy group in the target compound.

- Additional functional groups: Amino and cyano groups enhance hydrogen-bonding capacity, unlike the chlorothiophene in the target. Synthesis: Prepared via refluxing with malononitrile, suggesting similar synthetic routes for pyran-2-one derivatives .

- Compound B: 3-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-5-hydroxy-8,8-dimethyl-4H,8H-pyrano[3,2-g]chromen-4-one () Key Differences:

- Extended fused-ring system (chromen-4-one) compared to the simpler pyran-2-one in the target.

- Hydroxy and prenyl substituents increase polarity, contrasting with the chlorothiophene’s hydrophobicity .

Pyrrolidine-Containing Analogues

- Compound C : 5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one ()

- Key Differences :

- Glycosidic linkage (tetrahydro-2H-pyran) instead of a chlorothiophene-carbonyl group.

- Multiple hydroxyl groups enhance water solubility, unlike the target compound’s lipophilic profile .

Research Findings and Mechanistic Insights

- Target Compound: No direct biological data is available in the provided evidence.

- Compound A: Demonstrated anticancer activity in vitro, likely due to cyano groups interacting with ATP-binding pockets .

- Compound B: Exhibited radical-scavenging activity attributed to phenolic hydroxyl groups .

- Compound C : Showed α-glucosidase inhibitory activity, linked to its glycoside mimicry .

Biological Activity

The compound 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one , also known by its ChemDiv identifier S632-4334, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 355.89 g/mol. The compound features a pyrrolidine ring, a chlorothiophene moiety, and a pyranone structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂ClN₃O₂S |

| Molecular Weight | 355.89 g/mol |

| LogP (Partition Coefficient) | 2.677 |

| Water Solubility (LogSw) | -3.46 |

| Polar Surface Area | 45.146 Ų |

1. Anticancer Activity

Research indicates that compounds with similar structural features to 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine and pyranone rings have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases. Specifically, it has been noted for potential inhibitory activity against BACE1 (beta-secretase 1), an enzyme implicated in Alzheimer’s disease pathology. In vitro assays have shown promising results with IC50 values comparable to established inhibitors.

3. Antimicrobial Properties

Compounds with similar thiophene and pyrrolidine frameworks have demonstrated antimicrobial activity against various pathogens. The presence of the chlorothiophene moiety is believed to enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways.

Case Studies

Case Study 1: BACE1 Inhibition

A study conducted on similar compounds found that certain derivatives exhibited IC50 values in the nanomolar range against BACE1, indicating strong inhibitory potential. The structure-activity relationship (SAR) analysis pointed towards the importance of the pyrrolidine ring for binding affinity and selectivity towards the enzyme .

Case Study 2: Anticancer Screening

In a screening of compounds targeting multiple cancer cell lines, derivatives of the pyranone structure were evaluated for cytotoxicity. Results showed that compounds with modifications at the pyrrolidine position significantly enhanced anticancer activity against breast and lung cancer cell lines .

The biological activity of 4-((1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be attributed to several mechanisms:

- Enzyme Interaction: Binding to active sites of target enzymes such as BACE1, leading to inhibition of their catalytic functions.

- Cell Cycle Modulation: Inducing cell cycle arrest in cancer cells, thereby preventing proliferation.

- Apoptotic Pathways: Triggering programmed cell death through intrinsic pathways, which may involve mitochondrial dysfunction or activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.